Protizinic acid and aspirin Protizinic acid and aspirin
Brand Name: Vulcanchem
CAS No.: 72360-92-0
VCID: VC19385682
InChI: InChI=1S/C17H17NO3S.C9H8O4/c1-10(17(19)20)11-4-7-15-14(8-11)18(2)13-6-5-12(21-3)9-16(13)22-15;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h4-10H,1-3H3,(H,19,20);2-5H,1H3,(H,11,12)
SMILES:
Molecular Formula: C26H25NO7S
Molecular Weight: 495.5 g/mol

Protizinic acid and aspirin

CAS No.: 72360-92-0

Cat. No.: VC19385682

Molecular Formula: C26H25NO7S

Molecular Weight: 495.5 g/mol

* For research use only. Not for human or veterinary use.

Protizinic acid and aspirin - 72360-92-0

Specification

CAS No. 72360-92-0
Molecular Formula C26H25NO7S
Molecular Weight 495.5 g/mol
IUPAC Name 2-acetyloxybenzoic acid;2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid
Standard InChI InChI=1S/C17H17NO3S.C9H8O4/c1-10(17(19)20)11-4-7-15-14(8-11)18(2)13-6-5-12(21-3)9-16(13)22-15;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h4-10H,1-3H3,(H,19,20);2-5H,1H3,(H,11,12)
Standard InChI Key RNBWPORDGUFWRB-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC)C(=O)O.CC(=O)OC1=CC=CC=C1C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Protizinic acid and aspirin exist as a mixture of two distinct molecular entities. Aspirin, or acetylsalicylic acid, has the molecular formula C9H8O4\text{C}_9\text{H}_8\text{O}_4 and a molecular weight of 180.16 g/mol. Protizinic acid, with the formula C17H17NO3S\text{C}_{17}\text{H}_{17}\text{NO}_3\text{S}, contributes a phenothiazine backbone modified with methoxy and methyl groups. The combined molecular weight of the mixture is 495.5 g/mol .

Molecular Descriptors and Stereochemistry

The compound’s structural complexity is evident in its SMILES notation:
CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC)C(=O)O.CC(=O)OC1=CC=CC=C1C(=O)O\text{CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC)C(=O)O.CC(=O)OC1=CC=CC=C1C(=O)O}
This string encodes the acetylated salicylic acid moiety alongside the protizinic acid component, which features a phenothiazine ring system with a methoxy group at position 7 and a methyl group at position 10 . The InChIKey RNBWPORDGUFWRB-UHFFFAOYSA-N uniquely identifies the mixture’s stereochemical configuration, though conformational analysis is limited due to its status as a salt or mixture .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC26H25NO7S\text{C}_{26}\text{H}_{25}\text{NO}_{7}\text{S}
Molecular Weight495.5 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9
Rotatable Bonds6
Topological Polar Surface139 Ų

Pharmacological Mechanisms

Aspirin’s Role in COX Inhibition

Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), suppressing thromboxane A2 (TXA2\text{TXA}_2) synthesis in platelets. TXA2\text{TXA}_2 promotes vasoconstriction and platelet aggregation, and its inhibition underpins aspirin’s antithrombotic effects . A dose of 160–325 mg achieves >90% COX-1 suppression, persisting for the platelet’s 7–10 day lifespan . Higher doses additionally inhibit vascular endothelial COX-2, reducing prostacyclin (PGI2\text{PGI}_2), a vasodilator with antiplatelet activity . This duality explains the preferential use of low-dose aspirin (75–100 mg/day) for cardiovascular prophylaxis .

Clinical Applications and Dosage Considerations

Approved Uses of Aspirin

Aspirin is indicated for:

  • Analgesia: Relief of mild-to-moderate pain (e.g., headaches, musculoskeletal pain) at 325–650 mg every 4–6 hours .

  • Antipyresis: Fever reduction in adults and children over 12 years .

  • Anti-inflammatory Management: Arthritis treatment at doses up to 4 g/day .

  • Cardiovascular Prophylaxis: 75–100 mg/day for secondary prevention of myocardial infarction and stroke .

Table 2: Aspirin Dosage Forms and Strengths

FormulationStrengths (mg)
Immediate-release81, 325, 500
Delayed-release162, 325, 500
Chewable75, 81
Extended-release162.5 (Durlaza®)

Protizinic Acid Combination Rationale

Future Research Directions

Synergistic Mechanisms

Investigations into COX-independent pathways, such as NF-κB or MAPK signaling, could reveal novel anti-inflammatory synergies between aspirin and protizinic acid .

Metabolic Interactions

Protizinic acid’s impact on aspirin metabolism via cytochrome P450 (e.g., CYP2C9) modulation warrants study, as altered acetylsalicylic acid clearance could influence dosing regimens .

Clinical Trials

Randomized controlled trials comparing the protizinic acid-aspirin combination to aspirin monotherapy are needed to validate efficacy in conditions like rheumatoid arthritis or secondary thromboprophylaxis.

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